Bromperidol hydrochloride
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Overview
Description
Bromperidol hydrochloride is a first-generation butyrophenone antipsychotic used primarily in the treatment of schizophrenia and other psychotic disorders . It was discovered at Janssen Pharmaceutica in 1966 and is known for its high affinity for central dopamine receptors . This compound is sold under various brand names, including Bromidol and Impromen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromperidol hydrochloride involves several steps. The key starting material is 4-bromobenzophenone, which undergoes a series of reactions to form the final product. The synthetic route typically includes:
Formation of 4-bromobenzophenone: This is achieved through the Friedel-Crafts acylation of bromobenzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The ketone group in 4-bromobenzophenone is reduced to a secondary alcohol using a reducing agent such as lithium aluminum hydride.
Formation of the piperidine ring: The secondary alcohol is then reacted with piperidine to form the piperidine ring structure.
Final steps: The resulting compound is further reacted with 4-fluorobutyrophenone to form bromperidol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include temperature control, reaction time, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
Bromperidol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Bromperidol can be oxidized to form various metabolites.
Reduction: The ketone group in bromperidol can be reduced to form secondary alcohols.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogen substitution reactions often involve reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of bromperidol, which can have different pharmacological properties .
Scientific Research Applications
Bromperidol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Medicine: It is primarily used in the treatment of schizophrenia and other psychotic disorders.
Mechanism of Action
Bromperidol hydrochloride exerts its effects by antagonizing dopamine D2 receptors in the brain. This antagonism reduces the effects of dopamine, which is thought to be overactive in individuals with schizophrenia . The compound also has some affinity for serotonin receptors, which may contribute to its antipsychotic effects .
Comparison with Similar Compounds
Bromperidol hydrochloride is structurally similar to other butyrophenone antipsychotics such as haloperidol and benperidol . Compared to these compounds, bromperidol has a higher affinity for dopamine receptors and a faster onset of action . it also has a similar side effect profile, including the risk of extrapyramidal symptoms .
List of Similar Compounds
Haloperidol: Another butyrophenone antipsychotic with similar pharmacodynamic properties.
Benperidol: A butyrophenone antipsychotic with a similar mechanism of action.
Chlorpromazine: A phenothiazine antipsychotic with a different chemical structure but similar therapeutic effects.
Properties
Molecular Formula |
C21H24BrClFNO2 |
---|---|
Molecular Weight |
456.8 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C21H23BrFNO2.ClH/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16;/h3-10,26H,1-2,11-15H2;1H |
InChI Key |
XAYXCUZHMISKSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
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